1,6-bis(6-methylpyren-1-yl)pyrene
Description
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Structure
3D Structure
Properties
CAS No. |
797057-74-0 |
|---|---|
Molecular Formula |
C50H30 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1,6-bis(6-methylpyren-1-yl)pyrene |
InChI |
InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3 |
InChI Key |
XBJIITLKQDNETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |
Origin of Product |
United States |
Historical Context and Evolution of Pyrene Chemistry in Materials Science
Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, was first isolated from coal tar. mdpi.com For a significant period, its chemistry was primarily of academic interest. However, its unique photophysical properties, such as a long fluorescence lifetime and sensitivity to solvent polarity, have made it a cornerstone in the development of advanced materials. rsc.org The evolution of pyrene chemistry has seen its integration into various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes in biological imaging. rsc.orguky.eduresearchgate.net The ability to functionalize the pyrene core at various positions (1,3,6,8- and 2,7-) allows for the fine-tuning of its electronic and physical properties. rsc.org
Significance of Extended π Conjugation in Molecular Design for Organic Electronics
Optical Properties: Longer conjugated systems typically absorb and emit light at longer wavelengths (a bathochromic or red shift). This is crucial for tuning the color of OLEDs or broadening the absorption spectrum of organic solar cells. rsc.org
Electronic Properties: Extended π-conjugation often leads to a smaller HOMO-LUMO gap, which is the energy difference between the highest occupied and lowest unoccupied molecular orbitals. This reduced bandgap is beneficial for charge injection and transport in electronic devices. mdpi.com
Charge Mobility: The delocalization of electrons across a larger system can enhance charge carrier mobility, a key parameter for the efficiency of OFETs and other semiconductor devices. researchgate.net
The design of molecules like 1,6-disubstituted pyrenes often aims to leverage these principles to create materials with superior performance. uky.eduresearchgate.net For example, attaching other large π-systems to a central pyrene (B120774) core is a common approach to building highly functional molecular materials. uky.edu
The 1,6 Bis 6 Methylpyren 1 Yl Pyrene Framework: Design Rationale and Research Relevance
Retrosynthetic Analysis and Key Precursor Synthesis
A retrosynthetic approach to this compound reveals that the target molecule can be constructed from two key precursors: a 1,6-difunctionalized pyrene core and a 1-functionalized 6-methylpyrene unit. The most common and versatile precursors are halogenated pyrenes, particularly 1,6-dibromopyrene (B158639), and the corresponding boronic acid or ester of 6-methylpyrene.
The synthesis of 1,6-dibromopyrene is a critical first step. Historically, the direct bromination of pyrene using bromine in a solvent like carbon tetrachloride has been employed. nih.govchemicalbook.com This method, however, often leads to a mixture of isomers, including 1,8-dibromopyrene, necessitating careful purification. nih.gov More controlled methods have been developed to improve the yield and selectivity for the 1,6-isomer. chemicalbook.comgoogle.com One improved method involves the use of dibromohydantoin as the brominating agent, which offers milder reaction conditions and higher yields. chemicalbook.com
The synthesis of the other key precursor, (6-methylpyren-1-yl)boronic acid , would typically involve the monobromination of pyrene to yield 1-bromopyrene, followed by methylation and subsequent borylation. The regioselectivity of these reactions is a significant consideration.
Carbon-Carbon Coupling Reactions in Pyrene Functionalization
The formation of the central C-C bonds linking the pyrene units is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex aromatic architectures.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Sonogashira, Heck)
Suzuki Coupling: The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C-C bonds between aryl halides and organoboron compounds. libretexts.orgwikipedia.orglibretexts.org In the context of synthesizing this compound, the reaction would involve the palladium-catalyzed coupling of 1,6-dibromopyrene with (6-methylpyren-1-yl)boronic acid or its corresponding ester. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.orgmdpi.com The choice of ligand can be critical for achieving high yields and preventing side reactions. rsc.orgnih.gov
Sonogashira Coupling: The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com While not directly applicable to the synthesis of the saturated bond in the target molecule, it is a key method for creating related conjugated systems containing alkyne linkers. For instance, 1,6-diethynylpyrene could be coupled with 1-bromo-6-methylpyrene to form a related conjugated oligomer. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.govnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is instrumental in attaching vinyl groups to the pyrene core or in creating vinylene-linked pyrene oligomers. frontiersin.orgresearchgate.net For example, 1,6-dibromopyrene could be reacted with 1-vinyl-6-methylpyrene via a Heck reaction.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Pyrene Functionalization
| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Features |
| Suzuki | Aryl/Vinyl Halide or Triflate | Organoboron Compound | Pd catalyst, Base | High functional group tolerance, mild conditions. wikipedia.orglibretexts.org |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp)-C(sp²) bonds, creates linear rigid structures. wikipedia.orgorganic-chemistry.org |
| Heck | Aryl/Vinyl Halide or Triflate | Alkene | Pd catalyst, Base | Forms C-C bonds with alkenes, leads to substituted alkenes. wikipedia.orgorganic-chemistry.org |
Direct Arylation and Annulative π-Extension Approaches
Direct Arylation: In recent years, direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. researchgate.net Palladium-catalyzed direct C-H arylation of pyrene derivatives allows for the formation of C-C bonds by activating a C-H bond on the pyrene ring. researchgate.netnih.govrsc.org For instance, pyrene-1-carboxylic acid has been shown to undergo ortho-arylation at the 2-position. researchgate.netnih.gov This strategy can provide access to a variety of substituted pyrenes.
Annulative π-Extension: For creating larger, graphene-like nanostructures, annulative π-extension (APEX) reactions are employed. nii.ac.jp These methods involve the construction of new aromatic rings onto an existing PAH core. Palladium-catalyzed reactions can be used to achieve this "growth from template" synthesis, often targeting the K-region of pyrenes. nii.ac.jp
Regioselective Functionalization Challenges and Solutions in Pyrene Systems
The pyrene nucleus has multiple reactive positions, and controlling the regioselectivity of substitution is a significant challenge in its chemistry. mdpi.com The 1, 3, 6, and 8 positions are the most electronically activated and susceptible to electrophilic attack. mdpi.comrsc.org The 2, 7 positions are less reactive, while the 4, 5, 9, and 10 positions (the K-region) exhibit more alkene-like reactivity. nsf.gov
Challenges:
Direct electrophilic substitution often leads to mixtures of isomers, particularly di- and trisubstituted products, which can be difficult to separate. nsf.gov
Achieving substitution at the less reactive 2,7-positions or selectively at the K-region requires specific strategies. mdpi.comnih.gov
Solutions:
Directing Groups: The use of directing groups can control the position of incoming substituents. For example, a carboxylic acid group at the 1-position can direct arylation to the 2-position. researchgate.netnih.gov
Steric Hindrance: Introducing bulky substituents, such as tert-butyl groups, can block the more reactive positions and steer subsequent functionalization to other sites. mdpi.comnsf.gov
Migration Reactions: Under specific conditions, such as in an AlCl₃/NaCl melt, functional groups can migrate from one position to another, providing access to otherwise difficult-to-obtain isomers like 2,7-disubstituted pyrenes from 1,6-disubstituted precursors. nih.gov
Multi-step Synthesis: Indirect methods, where the pyrene core is constructed from pre-functionalized precursors, offer a high degree of control over the final substitution pattern. rsc.org This can involve the cyclization of appropriately substituted biphenyl (B1667301) derivatives. nsf.gov
Iridium-catalyzed Borylation: Direct C-H borylation catalyzed by iridium complexes can selectively functionalize the 2- and 2,7-positions of pyrene, providing a gateway to a wide range of 2- and 2,7-disubstituted derivatives through subsequent cross-coupling reactions. mdpi.comuni-bonn.de
Purification and Isolation Techniques for Oligomeric and Polymeric Pyrene Derivatives
The purification of oligomeric and polymeric pyrene derivatives is often challenging due to their low solubility and tendency to aggregate.
Chromatography: Column chromatography is a standard technique for purifying small to medium-sized pyrene derivatives. For larger oligomers and polymers, size-exclusion chromatography (SEC) can be effective. High-performance liquid chromatography (HPLC), particularly in reverse-phase mode, is used to isolate specific isomers. clemson.edu
Recrystallization: For crystalline compounds, recrystallization from an appropriate solvent or solvent mixture is a powerful purification method. google.com
Sublimation: High-molecular-weight PAHs can sometimes be purified by sublimation under high vacuum. researchgate.net
Supercritical Fluid Extraction (SCE): SCE has been successfully used to isolate oligomeric fractions from complex mixtures like pitches. clemson.edu By using solvents like toluene, sometimes with a cosolvent like N-methylpyrrolidone (NMP), high-purity dimer and trimer fractions of pyrene can be obtained. clemson.edu
Molecularly Imprinted Polymers (MIPs): For specific isolation tasks, molecularly imprinted polymers can be designed to selectively bind and extract target PAHs from solutions. bohrium.com
Intra- and Intermolecular Structural Relationships
In a related cyclophane system based on 1,6-bis(phenylethynyl)pyrene (B15434561), single-crystal X-ray analysis revealed the formation of intramolecular π-stacked structures between the pyrene and naphthalene moieties. rsc.org This intramolecular association prevents intermolecular excimer formation in the crystalline state, resulting in a well-resolved, light-blue emission. rsc.org Such intramolecular arrangements are a key determinant of the initial photophysical properties in the solid state.
The introduction of substituents, such as methyl groups, can significantly alter intermolecular relationships. For instance, in parent pyrene, pairs of hydrogen atoms at the peri-positions are crucial for the formation of herringbone-like arrangements through CH−π interactions. researchgate.net Substitution at these positions, as seen in this compound, would disrupt this specific packing motif, leading to alternative supramolecular assemblies.
Non-Covalent Interactions and Their Role in Self-Assembly (e.g., π-Stacking, CH-π Interactions)
Non-covalent interactions are the primary driving forces behind the self-assembly of pyrene derivatives into ordered structures. These weak interactions, though individually modest, collectively dictate the molecular packing and, consequently, the material's properties. researchgate.net
π-Stacking: The planar nature of the pyrene rings strongly favors face-to-face π-π stacking interactions. researchgate.netresearchgate.net These interactions are fundamental to the formation of dimers and larger aggregates. rsc.org The extent and geometry of π-stacking, whether co-facial (AA) or slipped, significantly influence the electronic properties of the resulting assembly. nih.gov For instance, strong π-π stacking can lead to the formation of excimers, which are excited-state dimers that exhibit red-shifted and often quenched fluorescence compared to the monomer emission. researchgate.netrsc.org
CH-π Interactions: These interactions occur between the C-H bonds of one molecule and the π-system of an adjacent molecule. In the crystal structure of parent pyrene, CH-π interactions contribute to the formation of a herringbone-like arrangement. researchgate.net The presence and orientation of methyl groups in this compound can introduce additional or modified CH-π interactions, further influencing the supramolecular architecture.
The interplay between these non-covalent forces is delicate. For example, in a 1,6-bis(phenylethynyl)pyrene-based cyclophane, intramolecular π-stacking dominates in the crystalline state, preventing intermolecular excimer formation. rsc.org However, upon mechanical grinding, the crystal structure is disrupted, allowing for intermolecular excimer formation and a corresponding change in emission color. rsc.org
Design Principles for Modulating Molecular Packing and Solid-State Organization
The rational design of pyrene derivatives allows for the precise control of their solid-state packing and, by extension, their functional properties. Several key design principles have emerged from extensive research in this area.
Substitution Pattern: The regiochemistry of substitution on the pyrene core is a critical factor. As demonstrated with methylthiolated pyrenes, altering the substitution pattern can dramatically change the crystal structure from a sandwich herringbone to a brickwork arrangement, which can lead to ultrahigh charge carrier mobility. researchgate.net The substitution at the 1,6-positions in the title compound is a deliberate design choice to influence its packing.
Functional Groups: The nature of the substituent groups plays a crucial role. The introduction of bulky yet flexible branched alkyl chains can encapsulate the π-conjugated core, enhancing photostability. researchgate.net Conversely, the strategic placement of groups that can engage in specific non-covalent interactions, such as hydrogen bonding or halogen bonding, can be used to direct the self-assembly process.
| Design Principle | Effect on Molecular Packing | Reference |
| Regioselective Substitution | Can switch between herringbone and brickwork structures, impacting charge transport. | researchgate.net |
| Pendant Group Design | Can control the dimensionality and packing geometries through non-covalent interactions. | nih.gov |
| Introduction of Flexible Chains | Can create solvent-free functional molecular liquids and influence viscosity. | researchgate.net |
| Cyclophane Architecture | Pre-organizes luminophores, influencing intra- vs. intermolecular interactions. | rsc.orgrsc.org |
Crystalline vs. Amorphous States in Mechanoresponsive Materials
The ability of a material to switch between crystalline and amorphous states in response to mechanical stimuli is the basis for mechanochromic luminescence. This phenomenon is directly linked to changes in molecular packing.
In the crystalline state , molecules are arranged in a highly ordered, thermodynamically stable lattice. rsc.orgrsc.org For many pyrene derivatives, this ordered packing can isolate the luminophores, preventing excimer formation and resulting in a specific emission color, often blue or green. rsc.org For example, a 1,6-bis(phenylethynyl)pyrene-based cyclophane exhibits well-resolved, light-blue emission in its crystalline form due to the absence of intermolecular excimer formation. rsc.org
Mechanical force, such as grinding, can induce a phase transition from the crystalline to the amorphous state . rsc.org This amorphous state is thermodynamically metastable and characterized by a disordered arrangement of molecules. rsc.orgrsc.org In this less ordered state, the pyrene moieties can adopt conformations that favor intermolecular π-stacking and excimer formation, leading to a red-shifted and often broader emission. rsc.orgrsc.org For the aforementioned cyclophane, grinding results in a green emission due to excimer formation. rsc.org
This reversible transition is a hallmark of many mechanoresponsive materials. Subsequent thermal treatment can often provide the energy needed for the molecules to reorganize back into the more stable crystalline state, restoring the original emission properties. rsc.orgrsc.org
| State | Molecular Organization | Emission Characteristics |
| Crystalline | Highly ordered, often with isolated luminophores. | Typically monomer emission, well-resolved spectrum. |
| Amorphous | Disordered, allowing for intermolecular interactions. | Often excimer emission, broad and red-shifted spectrum. |
Advanced Spectroscopic Investigations and Photophysical Phenomena in Bis Pyrene Conjugates
Methodologies for Spectroscopic Characterization
Absorption and emission spectroscopy are primary tools for investigating the electronic structure of pyrene (B120774) conjugates. The absorption spectrum of pyrene derivatives typically displays several distinct bands. These include strong, vibrationally structured transitions at higher energies (UV region), often assigned to the S₂←S₀ and S₃←S₀ transitions, and a much weaker, symmetry-forbidden S₁←S₀ transition at the lowest energy edge of the absorption profile. psu.edu The introduction of substituents onto the pyrene core, as in 1,6-bis(6-methylpyren-1-yl)pyrene, generally leads to a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system. core.ac.uk
Fluorescence emission spectroscopy is particularly revealing for pyrene-based systems. In dilute solutions or in solid-state arrangements where the pyrene moieties are isolated, a characteristic, vibrationally resolved "monomer" emission is observed. psu.edu However, in concentrated solutions or in specific solid-state packing arrangements, a broad, structureless, and significantly red-shifted emission band appears, which is the hallmark of excimer formation. core.ac.uk The relative intensities of the vibronic peaks in the monomer fluorescence spectrum are sensitive to the polarity of the local environment, a phenomenon known as the Ham effect. psu.edu
Table 1: Representative Photophysical Data for Substituted Pyrenes This table presents illustrative data for variously substituted pyrenes to demonstrate typical spectral shifts.
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |
| 1-Pyrenyl-Substituted Pyrene | ~349 | ~432 | ~0.75-0.99 |
| 1,6-Bispyrenyl-Substituted Pyrene | ~357 | ~451 | ~0.75-0.99 |
| 1,3,6,8-Tetrakispyrenyl-Substituted Pyrene | ~366 | ~465 | ~0.75-0.99 |
| Data derived from studies on pyrenyl-substituted pyrenes in dichloromethane (B109758) solution. core.ac.uk |
Time-resolved photoluminescence (TRPL) is essential for elucidating the dynamics of excited states. This technique measures the decay of fluorescence intensity over time following pulsed excitation, allowing for the determination of fluorescence lifetimes. Monomer and excimer species possess distinct lifetimes. Pyrene monomer emission is known for its relatively long lifetime, which can be on the order of hundreds of nanoseconds in deoxygenated solvents. In contrast, excimer emission typically exhibits a shorter lifetime, often in the range of tens of nanoseconds.
For a system like this compound, where both intramolecular and intermolecular excimers could potentially form, the fluorescence decay profile is often complex and may require fitting to a multi-exponential decay function. The analysis of these decay kinetics provides quantitative data on the rates of excimer formation, dissociation, and decay, offering deep insight into the dynamic photophysical processes at play. researchgate.netresearchgate.net
Table 2: Typical Fluorescence Lifetimes for Pyrene Species
| Emissive Species | Typical Lifetime (τ) Range (ns) |
| Pyrene Monomer | 100 - 450 (in deoxygenated solution) |
| Pyrene Excimer | 40 - 70 |
| Values are general ranges and can vary significantly with solvent, temperature, and molecular structure. researchgate.net |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for confirming the molecular structure of synthesized compounds. These techniques probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its covalent bonds and symmetry. mjcce.org.mk For a molecule such as this compound, FTIR and Raman spectra would be used to verify the presence of the pyrene aromatic core and the methyl group substituents.
Specific bands corresponding to aromatic C-H stretching, C=C ring stretching, and various ring deformation and breathing modes of the pyrene skeleton can be identified. researchgate.netmpg.de While these techniques are not typically used to study the electronic excimer state directly, they are indispensable for confirming the ground-state structure and purity of the material before further photophysical analysis.
Table 3: Characteristic Vibrational Frequencies for Pyrene
| Spectroscopy | Frequency (cm-1) | Assignment |
| Raman | 554 | Ring out-of-plane bending |
| Raman | 646 | In-plane bending |
| IR | 1750 - 450 | Region containing characteristic fingerprint bands |
| Data based on general spectra for the pyrene molecule. researchgate.net |
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of molecules in the solid state. Single-crystal XRD analysis can provide the precise molecular conformation, bond lengths, bond angles, and, crucially, the intermolecular packing arrangement within the crystal lattice. rsc.orgnih.gov This information is vital for understanding structure-property relationships, as the solid-state photophysical properties are highly dependent on how the molecules are arranged with respect to one another.
For bis-pyrene systems, XRD can reveal the presence or absence of π-π stacking interactions between pyrene units of neighboring molecules. The distance and degree of overlap between these units directly influence the propensity for intermolecular excimer formation. rsc.orgresearchgate.net For instance, analysis of a 1,6-bis(phenylethynyl)pyrene-based cyclophane revealed an absence of intermolecular π-π interactions in its crystalline form, resulting in isolated luminophores that exhibit only monomer emission. rsc.orgrsc.org Powder XRD is also valuable for identifying crystalline phases, assessing sample purity, and observing phase transitions induced by external stimuli like heat or mechanical force. rsc.org
Table 4: Example Crystallographic Data for a6pyrenophane Derivative This table illustrates the type of structural information obtained from single-crystal X-ray diffraction.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Key Feature | Gentle end-to-end bend and significant longitudinal twist of the pyrene system. |
| Intermolecular Interactions | Short C(sp³)–H···π contacts (2.64 to 2.76 Å) leading to columnar structures. |
| Data from the structural analysis of6pyrenophane, a related bridged pyrene system. nih.gov |
Mechanistic Elucidation of Photophysical Processes
The data gathered from the spectroscopic methodologies described above are integrated to build a comprehensive model of the photophysical processes that occur following light absorption. For bis-pyrene conjugates, the central phenomenon of interest is often the mechanism of excimer formation.
An excimer is a short-lived dimeric species formed from the association of an excited-state molecule with a ground-state molecule of the same kind. researchgate.net Its formation is a dynamic process that competes with monomer fluorescence and other decay pathways. The resulting excimer emission is characteristically broad, structureless, and red-shifted from the monomer emission because the excimer state is lower in energy due to exciton (B1674681) coupling and charge resonance interactions.
In systems like this compound, two primary pathways for excimer formation exist:
Intramolecular Excimer Formation : This occurs when two pyrene units within the same molecule are brought into close, co-facial proximity. The linker connecting the pyrene moieties plays a crucial role; its length and flexibility determine the feasibility of the pyrene units achieving the required "sandwich" conformation (inter-planar distance of ~3.4-3.7 Å) after one of them is photoexcited. researchgate.netresearchgate.net
Intermolecular Excimer Formation : This involves the interaction of a pyrene unit from an excited molecule with a pyrene unit from an adjacent ground-state molecule. This mechanism is highly dependent on concentration in solution and on the specific packing arrangement in the solid state. rsc.org Crystal structures that enforce close, parallel π-stacking of pyrene units are prone to forming intermolecular excimers, sometimes referred to as "static excimers" because the pyrene units are pre-associated in the ground state. rsc.org
The study of these mechanisms involves correlating the structural data from XRD with the spectroscopic signatures from absorption, emission, and time-resolved fluorescence studies to distinguish between these pathways and understand how molecular design influences the dominant photophysical behavior. researchgate.netrsc.org
Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET) Pathways
In complex chromophoric systems such as this compound, the spatial arrangement and electronic coupling between the constituent pyrene units dictate the pathways for de-excitation following photoexcitation. Two prominent mechanisms, Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET), are crucial in understanding the photophysical behavior of such multi-pyrene assemblies.
Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a ground-state acceptor chromophore through long-range dipole-dipole interactions. nih.govmdpi.com In the context of this compound, we can consider a scenario where one of the peripheral 6-methylpyren-1-yl units acts as the initially excited donor (D) and the central pyrene core or the other peripheral pyrene acts as the acceptor (A). The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, the quantum yield of the donor, and the distance and relative orientation of the donor and acceptor transition dipoles.
Photoinduced Electron Transfer (PET) is another competitive de-excitation pathway where an electron is transferred from an electron-rich donor to an electron-deficient acceptor upon photoexcitation. Pyrene can act as both an electron donor and an acceptor depending on the nature of the linked species. nih.gov In a system like this compound, it is conceivable that upon excitation of one pyrene unit, an electron could be transferred to an adjacent pyrene moiety, forming a transient charge-separated state (Pyrene⁺•-Pyrene⁻•).
Studies on pyrene-dimethylaniline systems have shown the formation of a twisted intramolecular charge transfer (TICT) state upon excitation. nih.gov Furthermore, research on pyrene-viologen dyads has demonstrated efficient PET from the excited pyrene to the viologen unit. The likelihood of PET in this compound would be influenced by the redox potentials of the individual pyrene units and the solvent polarity. The methyl substituents, being weakly electron-donating, might slightly lower the oxidation potential of the pyrene units, potentially influencing the driving force for PET.
The table below summarizes key photophysical parameters for representative pyrene-containing systems, illustrating the range of observed FRET efficiencies and quantum yields.
| Donor-Acceptor System | Förster Distance (R₀) [Å] | FRET Efficiency (%) | Donor Quantum Yield | Reference |
| Pyrene-Perylene | 22.3 | ~100 | - | nih.gov |
| Pyrene-Bodipy (Dyad 4) | - | ~100 | - | mdpi.com |
| Pyrene-Bodipy (Dyad 7) | - | ~100 | - | mdpi.com |
This table presents data from analogous systems to provide context for the potential photophysical properties of this compound.
Influence of Substituent Effects and Conformational Dynamics on Electronic Transitions
Substituent Effects: The introduction of methyl groups at the 6-position of the terminal pyrene units in this compound is expected to influence the electronic transitions. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect and can also participate in σ-π conjugation. nih.gov Systematic studies on alkyl-substituted pyrenes have shown that such substitutions, particularly at the 1, 3, 6, and 8 positions, can lead to an enhancement of the fluorescence quantum yield. nih.gov This enhancement is attributed to an increase in the radiative decay rate. While the effect of a methyl group on the absorption and emission maxima is typically modest, it can play a significant role in fine-tuning the photophysical properties. For instance, in some pyrene derivatives, methylation has been shown to lead to a bathochromic (red) shift in the emission spectra.
The position of the substituent on the pyrene ring is critical. For example, substituents at the 2 and 7 positions have a different impact on the electronic structure compared to those at the 1, 3, 6, and 8 positions due to the symmetry of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net In this compound, the substitution is at the 1 and 6 positions of the central pyrene and the 6-position of the terminal pyrenes, which are all electronically active sites.
Conformational Dynamics: The covalent linkage of three pyrene units in this compound introduces significant conformational flexibility. The rotational freedom around the single bonds connecting the pyrene moieties allows for a range of spatial arrangements, from extended, planar conformations to more compact, folded structures. These conformational dynamics have a profound impact on the electronic transitions and photophysical behavior.
In solution, different conformers can coexist in equilibrium. A key photophysical phenomenon in multi-pyrene systems is the formation of excimers. An excimer is an excited-state dimer that forms between two pyrene molecules (or moieties within the same molecule) that are in close proximity (typically < 4 Å). Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the structured monomer emission. The ratio of excimer to monomer fluorescence intensity is a sensitive probe of the conformational dynamics and the proximity of the pyrene units. In a molecule like this compound, intramolecular excimer formation between adjacent pyrene units is highly probable, and the extent of this will depend on the conformational preferences of the molecule in a given solvent and at a specific temperature. The steric bulk of the methyl groups might also influence the preferred conformations and, consequently, the propensity for excimer formation.
The table below presents photophysical data for a selection of substituted pyrene derivatives to illustrate the influence of substituents on their properties.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| Pyrene | Cyclohexane | 334 | 372, 383, 393 | 0.65 | nih.gov |
| 1-Methylpyrene | Cyclohexane | 344 | - | - | ias.ac.in |
| TQPP-[t-Bu]₂-[OC₁₂H₂₅]₄ | Cyclohexane | - | - | relatively high | nih.gov |
| TQPP-[t-Bu]₂-[OC₁₂H₂₅]₄ | THF | - | - | low | nih.gov |
| Pyrene-functionalized triphenylamine (B166846) (TP) | THF | 382 | 459 | 0.85 | researchgate.net |
This table provides a comparative look at the photophysical data of various pyrene derivatives, highlighting the impact of substitution.
Computational and Theoretical Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties of complex molecules like 1,6-bis(6-methylpyren-1-yl)pyrene. DFT calculations are instrumental in predicting the optimized geometry, electronic ground state, and various other molecular properties. For pyrene-based systems, DFT has been successfully used to model their structure, photophysics, and photochemistry. mdpi.commdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited-state properties of molecules. mdpi.com This method is crucial for understanding the absorption and emission spectra of fluorescent molecules like pyrene (B120774) derivatives. For instance, TD-DFT calculations have been used to analyze the absorption spectra of various polycyclic aromatic hydrocarbons (PAHs), including pyrene, providing insights into their electronic transitions. mdpi.commdpi.com In the context of this compound, TD-DFT would be essential for predicting its UV-visible absorption spectrum and understanding how the interconnected pyrene units influence its photophysical behavior.
Researchers have employed various functionals within the DFT and TD-DFT frameworks to study pyrene-containing systems. The choice of functional, such as B3LYP, PBE0, CAM-B3LYP, and ωB97XD, can influence the accuracy of the predicted properties, particularly the excitation energies. nih.gov For pyrene-thiophene oligomers, functionals like CAM-B3LYP, ωB97XD, and M06-2X have shown good agreement with higher-level methods for predicting absorption and circular dichroism spectra. nih.gov
Table 1: Illustrative DFT and TD-DFT Applications for Pyrene Derivatives
| Computational Method | Application | Predicted Properties | Representative References |
| DFT | Ground-state geometry optimization | Bond lengths, bond angles, dihedral angles, overall molecular conformation | rsc.org |
| DFT | Electronic structure analysis | Ionization potential, electron affinity, Mulliken population analysis | rsc.org |
| TD-DFT | UV-visible absorption spectra | Maximum absorption wavelengths (λmax), oscillator strengths | mdpi.commdpi.com |
| TD-DFT | Excited-state properties | Nature of electronic transitions (e.g., π-π*), excited-state dipole moments | mdpi.com |
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity and electronic properties of molecules. nih.gov For this compound, FMO analysis would provide critical insights into its potential as an organic semiconductor or in other electronic applications.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability. DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO in pyrene derivatives.
In a molecule like this compound, the HOMO and LUMO are expected to be delocalized across the extensive π-conjugated system of the three pyrene units. The substitution pattern, including the methyl groups, would influence the energy levels and distribution of these orbitals.
Charge distribution mapping, often visualized through electrostatic potential maps, provides a visual representation of the electron density around the molecule. This allows for the identification of electron-rich and electron-deficient regions, which is crucial for understanding intermolecular interactions and reactivity.
Table 2: Representative Frontier Molecular Orbital Data for Pyrene and a Generic Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrene | -5.8 | -2.1 | 3.7 |
| Generic Donor-Substituted Pyrene | -5.4 | -1.9 | 3.5 |
Note: These are illustrative values. The actual values for this compound would need to be calculated specifically.
Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and molecular systems. acs.org For a large and potentially flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its aggregation behavior in different environments. acs.org
Pyrene and its derivatives are well-known for their tendency to form aggregates, such as dimers and excimers, through π-π stacking interactions. nih.gov This aggregation can lead to significant changes in their fluorescence properties, often resulting in a red-shift of the emission spectrum. nih.gov MD simulations can be used to model the self-assembly of multiple this compound molecules, predicting the structure and stability of the resulting aggregates. Such simulations have been successfully applied to study the aggregation of pyrene-labeled dendrimers and the adsorption of pyrene-functionalized polymers onto surfaces. researchgate.netresearchgate.net
Theoretical Prediction of Reactivity and Regioselectivity
Theoretical methods can be employed to predict the reactivity and regioselectivity of this compound in various chemical reactions. The pyrene ring system is known to undergo electrophilic aromatic substitution, and the positions of substitution are influenced by the electronic properties of the existing substituents. rsc.org
The most reactive positions for electrophilic attack on the pyrene core are typically the 1, 3, 6, and 8 positions, which have the highest electron density. rsc.org In this compound, the existing substitutions at the 1- and 6-positions of the central pyrene, and the 1-position of the outer pyrenes, will direct further functionalization. DFT calculations can be used to determine the most likely sites for electrophilic or nucleophilic attack by analyzing the distribution of the frontier molecular orbitals and the calculated atomic charges.
Furthermore, computational models can predict the transition state energies for different reaction pathways, providing a quantitative measure of the regioselectivity. For instance, understanding the regioselectivity is crucial for designing synthetic routes to further modify this compound to tune its properties for specific applications.
Mechanisms of Charge and Energy Transport in 1,6 Bis 6 Methylpyren 1 Yl Pyrene Systems
Principles of Charge Carrier Generation and Migration
No specific research is available on the mechanisms of charge carrier generation and migration in 1,6-bis(6-methylpyren-1-yl)pyrene.
Electronic Coupling and Intermolecular Charge Transfer Processes
There is no published data on the electronic coupling and intermolecular charge transfer processes within this compound.
Reorganization Energy Calculations and Their Significance for Charge Mobility
Specific reorganization energy calculations for this compound and their implications for charge mobility have not been reported in the scientific literature.
Exciton (B1674681) Dissociation and Transport Dynamics
The dynamics of exciton dissociation and transport in this compound have not been documented.
Advanced Applications and Functional Materials Design
Organic Electronic Devices: Design and Fabrication Principles
Pyrene (B120774) derivatives, including 1,6-disubstituted pyrenes, are integral components in the fabrication of various organic electronic devices due to their excellent charge transport capabilities and tunable luminescent properties. uky.edunih.govepa.govresearchgate.net The design of these devices often involves creating heterojunctions and optimizing the molecular packing to enhance performance. uky.edu
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
Pyrene-based materials are widely utilized as emitters in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. researchgate.netnih.gov The electroluminescence of these materials is a result of the recombination of electrons and holes injected from the electrodes, leading to the formation of excitons that radiatively decay to emit light. google.com
A significant challenge in using pyrene derivatives for OLEDs is the tendency for aggregation-caused quenching (ACQ), where the formation of excimers in the solid state leads to a red-shift and a decrease in emission efficiency. nih.govrsc.org To overcome this, molecular design strategies focus on introducing bulky substituents to the pyrene core to inhibit π-π stacking. nih.gov In the case of 1,6-bis(N-phenyl-p-(R)-phenylamino)pyrenes, for instance, the substituent's electronic nature allows for panchromatic emission, with a deep blue emitting derivative showing a high radiative rate constant and quantum efficiency, making it a suitable dopant for OLEDs. nih.gov
| Device Performance of a Blue-Emitting OLED using a 1,6-disubstituted Pyrene Derivative nih.gov | |
| Parameter | Value |
| Maximum Efficiency | 3.98 cd/A |
| CIE Coordinates | (x = 0.14, y = 0.10) |
Organic Field-Effect Transistors (OFETs) and Charge Modulation
The high charge carrier mobility of pyrene derivatives makes them excellent semiconducting materials for Organic Field-Effect Transistors (OFETs). uky.eduresearchgate.net In an OFET, the current flow between the source and drain electrodes is modulated by a gate voltage. uky.edu The performance of these devices is highly dependent on the molecular packing in the solid state.
The introduction of substituents at the 1 and 6 positions of pyrene can influence the crystal structure and, consequently, the charge transport properties. researchgate.net For example, the asymmetric functionalization of pyrene at the K-region has been explored to create materials for OFETs. rsc.org The ability to control the molecular arrangement, such as achieving a brickwork structure, can lead to superior charge transport and high mobility in OFETs. researchgate.net
Organic Photovoltaics (OPVs) and Solar Energy Conversion Principles
In Organic Photovoltaics (OPVs), pyrene derivatives can be employed to enhance light absorption in the visible region and to facilitate efficient charge separation and transport. uky.edugoogle.com The fundamental principle of OPVs involves the generation of excitons upon light absorption, followed by their dissociation into free charge carriers at the interface of a donor and an acceptor material.
The design of pyrene-based materials for OPVs often involves creating a bulk heterojunction structure where the pyrene derivative is blended with an acceptor material. uky.edu The efficiency of these solar cells is critically dependent on the morphology of this blend and the electronic properties of the constituent materials. uky.edu
Supramolecular Sensors and Chemosensing Mechanisms
The distinct monomer and excimer fluorescence of pyrene derivatives provides a powerful tool for the development of supramolecular sensors. nih.govresearchgate.netcapes.gov.br These sensors operate on the principle of a ratiometric fluorescence response, where the binding of an analyte triggers a change in the ratio of monomer to excimer emission. nih.gov
The chemosensing mechanism can be categorized into two main types. In the first, the analyte induces the assembly of receptor-effector conjugates, leading to a switch from monomer to excimer fluorescence. nih.gov In the second, the analyte perturbs a pre-existing supramolecular assembly, causing a conformational change or displacement of a component, which in turn alters the luminescence. nih.gov For instance, a bis-pyrene derivative has been shown to act as a selective colorimetric and fluorescent chemosensor for cyanide and fluoride (B91410) ions, with the binding event causing a significant "off-on" fluorescence enhancement. epa.gov
Mechanoresponsive and Thermochromic Luminescent Materials: Design and Mechanism
Cyclophanes incorporating luminophores like pyrene are promising candidates for materials that exhibit changes in their luminescent properties in response to mechanical or thermal stimuli. rsc.org The mechanism behind this mechanochromic or thermochromic behavior often involves a phase transition between crystalline and amorphous states. rsc.org
For example, a cyclophane based on 1,6-bis(phenylethynyl)pyrene (B15434561) displays light-blue emission in its crystalline state due to the isolated arrangement of the luminophores. rsc.org Upon mechanical grinding, the material undergoes a crystal-to-amorphous phase transition. rsc.org This change in the solid-state packing allows for the formation of intermolecular excimers, resulting in a shift to green emission. rsc.org This process is often reversible, with thermal annealing restoring the original crystalline phase and its associated blue luminescence. rsc.org
Advanced Luminescent Materials for Non-Display Applications (e.g., Bioimaging Methodologies, Solar Concentrators)
The unique photophysical properties of pyrene-based materials extend their utility beyond electronic displays to applications such as bioimaging and solar concentrators. uky.eduresearchgate.netrsc.org In bioimaging, the strong fluorescence and sensitivity to the local environment make pyrene derivatives effective probes. rsc.org For instance, a bis-pyrene derivative has been successfully used for imaging cyanide in HeLa cells. epa.gov
The broad absorption and high fluorescence quantum yields of these materials also make them suitable for use in luminescent solar concentrators (LSCs). In an LSC, sunlight is absorbed by the fluorophore and then re-emitted at a longer wavelength. This emitted light is then guided by total internal reflection to a photovoltaic cell at the edge of the concentrator. The strategic design of pyrene derivatives can optimize the absorption and emission characteristics for efficient solar energy harvesting in this context. uky.edu
Future Directions and Emerging Research Opportunities for 1,6 Bis 6 Methylpyren 1 Yl Pyrene
Development of Novel Synthetic Routes for Complex Pyrene (B120774) Architectures
The synthesis of large, well-defined PAHs like 1,6-bis(6-methylpyren-1-yl)pyrene presents a significant chemical challenge, primarily due to the low solubility and high complexity of the target molecules. acs.orgtandfonline.com Future research will necessitate the development of sophisticated synthetic methodologies to access this and related multi-pyrene structures efficiently.
Current strategies for synthesizing large PAHs often involve two main stages: the creation of a soluble, non-planar precursor followed by a planarization step through oxidative cyclodehydrogenation. acs.org For a molecule like this compound, a forward-thinking approach would likely involve advanced transition-metal-catalyzed cross-coupling reactions.
Potential Synthetic Strategies:
| Coupling Reaction | Precursors | Advantages |
| Suzuki Coupling | 1,6-Dibromopyrene (B158639) and 6-methylpyrene-1-boronic acid | High functional group tolerance, commercially available catalysts. |
| Stille Coupling | 1,6-Distannylpyrene and 1-bromo-6-methylpyrene | Mild reaction conditions, tolerance to a wide range of functional groups. |
| Direct Arylation | 1,6-Dihalopyrene and 6-methylpyrene | Reduces the need for pre-functionalized starting materials, improving atom economy. |
Further research could explore convergent synthetic pathways, where large dendritic or oligomeric fragments are prepared separately and then coupled to a central core. nih.gov The introduction of solubilizing groups, such as long alkyl chains, onto the pyrene peripheries could be a critical strategy to overcome the poor solubility that often hampers the synthesis and characterization of large PAHs. iupac.org
Exploration of Advanced Supramolecular Host-Guest Systems
The extended π-conjugated system of this compound makes it an exceptional candidate for applications in supramolecular chemistry. The ability of pyrene units to form stable π-π stacking interactions is well-documented and forms the basis for self-assembly into ordered nanostructures. researchgate.net
Future research should focus on how the specific geometry of this compound influences its self-assembly behavior. The rigid structure and large surface area could allow it to act as a host molecule for various guest species, including fullerenes, organic dyes, or drug molecules. The methyl groups on the peripheral pyrene units may introduce steric effects that could be exploited to create specific binding pockets or control the packing arrangement in the solid state.
An emerging opportunity lies in using this molecule to construct two-dimensional supramolecular organic frameworks (SOFs) in solution through host-guest interactions. By functionalizing the pyrene units with arms capable of binding to macrocyclic hosts like cucurbiturils, it may be possible to create dynamic, self-healing materials with periodic pore structures for applications in catalysis or separation.
Integration into Nanomaterials and Hybrid Systems
The non-covalent functionalization of nanomaterials with pyrene derivatives is a powerful strategy for creating advanced hybrid systems. The strong π-π stacking interaction between the pyrene moiety and the sp²-hybridized carbon lattice of materials like graphene or carbon nanotubes allows for stable immobilization without disrupting the nanomaterial's intrinsic electronic properties.
Potential Nanomaterial Applications:
| Nanomaterial | Interaction Mechanism | Potential Application |
| Graphene | π-π stacking | Enhancing dispersibility in solvents, creating conductive polymer composites. |
| Carbon Nanotubes | π-π stacking | Development of sensors, fabrication of field-effect transistors. |
| Metal Nanoparticles | Adsorption via pyrene anchor | Catalysis, surface-enhanced Raman spectroscopy (SERS) substrates. |
For this compound, its three pyrene units offer multiple anchor points for exceptionally strong adsorption onto graphitic surfaces. This could lead to highly stable dispersions of graphene nanoplatelets in various solvents, facilitating their use in waterborne latex formulations or polymer nanocomposites. researchgate.net Future research should investigate the orientation and packing of these complex molecules on nanomaterial surfaces and how this arrangement affects charge transport and interfacial properties in hybrid electronic devices.
Theoretical Advancements in Predicting Complex Photophysical and Electronic Behaviors
The photophysical properties of pyrene are among its most studied features, including its long fluorescence lifetime and characteristic excimer emission. nih.gov In a molecule like this compound, the electronic coupling between the three pyrene chromophores is expected to give rise to complex and potentially novel optical and electronic behaviors.
Predicting these properties requires sophisticated computational models that can accurately describe the excited states of large, multi-chromophoric systems. While Time-Dependent Density Functional Theory (TD-DFT) is a common tool, it may be insufficient for capturing the intricate electron-hole interactions in such a large π-system.
Emerging research opportunities in this area involve the application of more advanced ab initio methods, such as multireference perturbation theory, to provide a more accurate description of the excited states. rsc.org
Key Theoretical Challenges and Opportunities:
Modeling Intramolecular Energy Transfer: Understanding how excitation energy is transferred between the three pyrene units.
Predicting Aggregation Effects: Simulating how π-π stacking between molecules will alter absorption and emission spectra, including the potential for unique excimer or exciplex states.
Simulating Charge Transport: Calculating charge carrier mobilities to assess the potential of this molecule in organic field-effect transistors (OFETs) and other electronic devices. uky.edu
Computational studies will be invaluable for guiding synthetic efforts by predicting how modifications to the molecular structure—such as changing the substitution pattern or adding different functional groups—can be used to tune the material's properties for specific applications in organic electronics. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1,6-bis(6-methylpyren-1-yl)pyrene?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrene derivatives. For bis-substituted pyrenes, Suzuki-Miyaura cross-coupling or Ullmann reactions are common, leveraging halogenated pyrene precursors (e.g., 1-bromo-6-methylpyrene) with appropriate catalysts (e.g., Pd-based). Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity. Similar strategies are used for bis(pyrene) calixarenes, where post-functionalization steps ensure controlled substitution .
Q. How can spectroscopic techniques (e.g., NMR, fluorescence) validate the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : -NMR can identify methyl group environments (e.g., 6-methylpyrenyl protons at δ 2.5–3.0 ppm). -NMR distinguishes aromatic carbons (δ 120–140 ppm) and methyl carbons (δ 20–25 ppm).
- Fluorescence : Pyrene derivatives exhibit excimer emission (~470 nm) when stacked. Fluorescence titration (e.g., with metal ions like Zn) can probe binding interactions, with quenching or shifts indicating coordination .
Advanced Research Questions
Q. How does the substitution pattern (1,6-bis-methylpyrenyl) influence electronic properties for light-harvesting or sensing applications?
- Methodological Answer : Methyl groups enhance solubility and modulate π-π stacking. In artificial photosynthesis, substituents optimize the biphase interface between light-harvesting semiconductors (LHS) and catalytic centers. Computational studies (DFT) reveal that methyl groups stabilize HOMO-LUMO gaps (~3.2 eV for similar pyrene derivatives), enhancing charge transfer efficiency .
Q. What computational approaches (e.g., DFT) predict metal-ion binding affinities and geometric configurations?
- Methodological Answer :
- DFT Optimization : Gaussian09 with B3LYP-D3/GenECP basis sets optimizes geometries for metal complexes (e.g., Zn, Cd). Bond lengths (e.g., N–Zn: ~2.1 Å) and angles are compared to crystallographic data.
- Binding Constants : Calculate Kassoc values using UV-vis/fluorescence titration data. For example, 2,3-diazacyclooctane derivatives show Kassoc ~10 M for Zn, validated via experimental-computational synergy .
Q. How can researchers resolve discrepancies between experimental and computational binding data?
- Methodological Answer : Discrepancies often arise from solvation effects or approximations in DFT. Use explicit solvent models (e.g., PCM for polar solvents) and validate with experimental Kassoc values. For example, 2g-Zn complexes show <5% error when solvent (methyl ethyl ketone/chloroform) is modeled explicitly .
Q. What strategies optimize this compound for covalent organic framework (COF) films with tunable sensing properties?
- Methodological Answer : Interfacial self-polycondensation of AB-type monomers (e.g., 1,6-bis(4-formylphenyl)pyrene derivatives) creates imine-linked COFs. Adjusting monomer concentration (0.1–1.0 mM) controls film thickness (10–100 nm). Fluorescence quenching assays (e.g., with Hg) achieve detection limits <1 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
